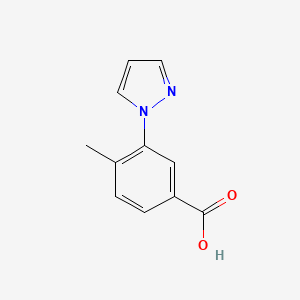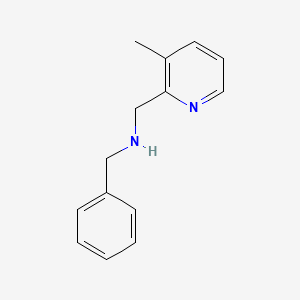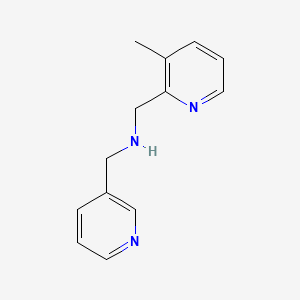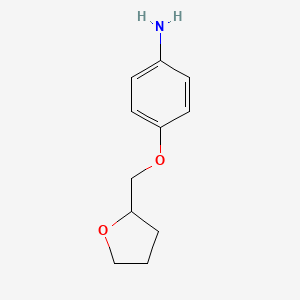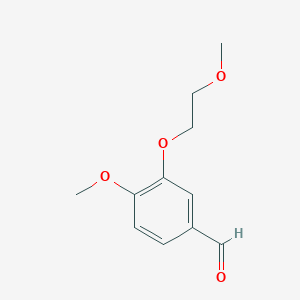
4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde
Übersicht
Beschreibung
The compound 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde is a chemically modified benzaldehyde derivative. Benzaldehyde derivatives are known for their applications in various fields, including flavor chemistry, pharmaceuticals, and materials science. The presence of methoxy groups and an ethoxy group in the compound suggests potential for unique physical, chemical, and optical properties.
Synthesis Analysis
The synthesis of benzaldehyde derivatives can be achieved through various methods. For instance, the regioselective protection of hydroxyl groups on a dihydroxy-benzaldehyde precursor has been demonstrated, which is a crucial step in the synthesis of complex benzaldehyde derivatives . Additionally, the synthesis of heterotelechelic poly(ethylene glycol) derivatives with benzaldehyde end groups involves ring-opening polymerization initiated by a benzyl alkoxide, which could be adapted for the synthesis of 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde .
Molecular Structure Analysis
The molecular structure of benzaldehyde derivatives is often characterized by spectroscopic methods such as IR, NMR, and X-ray crystallography. For example, the crystal structure of a related compound, 3-(4-Methoxy-benzylidene)-isothiochroman-4-one, was determined using X-ray crystallography, revealing non-planar geometry and intramolecular hydrogen-bonding interactions . Similarly, the structure of 4-(4-methoxyphenoxy)benzaldehyde was elucidated, showing a significant dihedral angle between the benzene rings and the presence of weak intermolecular interactions .
Chemical Reactions Analysis
Benzaldehyde derivatives can participate in various chemical reactions. The reactivity of the aldehyde group allows for the formation of imine linkages, which can be used to conjugate various ligands . Additionally, the methoxy groups may influence the reactivity and selectivity of such reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of benzaldehyde derivatives are influenced by their molecular structure. The presence of methoxy and ethoxy groups can affect the compound's solubility, boiling point, and density. Spectroscopic studies provide insights into the vibrational and electronic properties of these compounds, as seen in the analysis of 2,4-dimethoxy benzaldehyde and 4-methoxy-3-methyl benzaldehyde . The nonlinear optical properties of benzaldehyde derivatives have also been investigated, indicating potential applications in materials science .
Wissenschaftliche Forschungsanwendungen
Microwave and Traditional Solvothermal Syntheses
A study compared microwave and traditional solvothermal syntheses of Co(II) complexes involving derivatives of methoxy-benzaldehydes, highlighting the efficiency of microwave heating in crystal quality and synthesis time. The research explored the structures, magnetic properties, and electrospray ionization mass spectrometry (ESI-MS) findings, revealing potential applications in designing new cluster architectures with specific magnetic properties (Zhang et al., 2013).
Synthesis and Characterization of Electrically Conductive Polymers
Another research focused on the synthesis of bis-aldehyde monomers for the production of electrically conductive pristine polyazomethines. This study synthesized various aldehyde monomers, including derivatives of methoxy-benzaldehydes, and characterized the resulting polymers through various spectroscopic and physical techniques. The electrically conductive properties of these polymers suggest their application in electronics and materials science (Hafeez et al., 2019).
Kinetics and Mechanism of Oxidation
Research on the oxidation kinetics of methoxy benzaldehydes by benzimidazolium fluorochromate in aqueous acetic acid medium provided insights into the reaction mechanism and formation of corresponding carboxylic acids. This study has implications for understanding the chemical behavior of methoxy-benzaldehyde derivatives in various industrial and environmental processes (Malik et al., 2016).
Spectroscopic and Structural Analysis
Another significant application involves the synthesis of aluminum and zinc quinolates with styryl substituents, including methoxy-benzaldehyde derivatives, to investigate their spectroscopic, thermal, and optical properties. These complexes demonstrated enhanced thermal stability and solubility, making them suitable for applications in optoelectronic devices and photoluminescence (Barberis & Mikroyannidis, 2006).
Eigenschaften
IUPAC Name |
4-methoxy-3-(2-methoxyethoxy)benzaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O4/c1-13-5-6-15-11-7-9(8-12)3-4-10(11)14-2/h3-4,7-8H,5-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMRITOOPJGZGIK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCCOC1=C(C=CC(=C1)C=O)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00424469 | |
| Record name | 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |
CAS RN |
116168-89-9 | |
| Record name | 4-Methoxy-3-(2-methoxy-ethoxy)-benzaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00424469 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details




Synthesis routes and methods II
Procedure details







Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


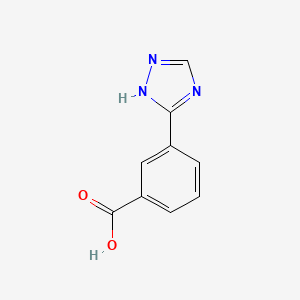

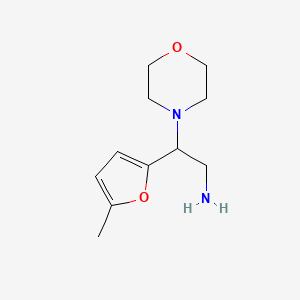
![(5-Chloro-1H-benzo[d]imidazol-2-yl)methanamine](/img/structure/B1308967.png)

